4-Bromo-2-(4-methylpiperazino)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

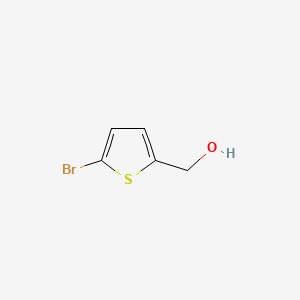

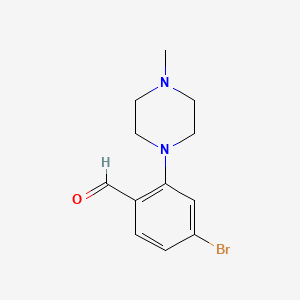

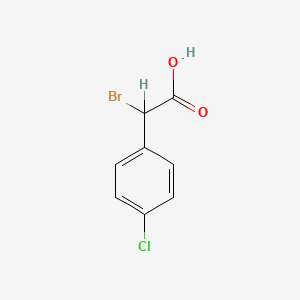

4-Bromo-2-(4-methylpiperazino)benzaldehyde (4-BMPB) is an organic compound that is commonly used in laboratory experiments. It is an aromatic aldehyde with a molecular formula of C9H12BrN3O. 4-BMPB is an important reagent in organic synthesis and has a wide range of applications in a variety of scientific research fields. This compound is known for its high reactivity and is used for a number of different laboratory experiments, including the synthesis of other organic compounds.

Aplicaciones Científicas De Investigación

Pharmacology

In pharmacology, 4-Bromo-2-(4-methylpiperazino)benzaldehyde is utilized as a precursor in the synthesis of complex molecules. Its structure allows for the introduction of bromine and piperazine rings, which are common motifs in pharmacologically active compounds .

Material Science

The compound’s reactivity with various organic and inorganic substrates makes it valuable in material science. It can be used to modify surface properties or create new polymeric materials with enhanced features .

Chemical Synthesis

As a building block in organic synthesis, 4-Bromo-2-(4-methylpiperazino)benzaldehyde is involved in the formation of various chemical structures. Its bromine atom is particularly useful for subsequent cross-coupling reactions .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or spectrometry to identify or quantify substances within a sample .

Biochemistry

In biochemistry, it may serve as a synthetic intermediate in the preparation of molecules that interact with biological systems, aiding in the study of biochemical processes .

Propiedades

IUPAC Name |

4-bromo-2-(4-methylpiperazin-1-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)12-8-11(13)3-2-10(12)9-16/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOICRGSDAAJOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459561 |

Source

|

| Record name | 4-bromo-2-(4-methylpiperazino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(4-methylpiperazino)benzaldehyde | |

CAS RN |

628326-12-5 |

Source

|

| Record name | 4-bromo-2-(4-methylpiperazino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)

![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)